T1AM-d4 hydrochloride
Description
3-Iodothyronamine-d4 Hydrochloride is a deuterated derivative of 3-iodothyronamine (T1AM), a naturally occurring metabolite of thyroid hormone. The compound incorporates four deuterium atoms, making it a stable isotopologue used primarily in metabolic and pharmacokinetic studies to trace pathways without altering biological activity . T1AM itself is known for its rapid physiological effects, including modulation of body temperature, cardiac function, and metabolic rate, acting through G protein-coupled receptors such as TAAR1 . The deuterated form (d4) enhances analytical precision in mass spectrometry by reducing background noise, enabling detailed metabolic profiling .
Propriétés
Numéro CAS |
884320-54-1 |
|---|---|
Formule moléculaire |
C14H15ClINO2 |
Poids moléculaire |
395.65 g/mol |
Nom IUPAC |
4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |
Clé InChI |
RVKVVMXTPQCCIX-UVSTZUAESA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |
Origine du produit |
United States |
Applications De Recherche Scientifique
Metabolic Regulation
Anti-Obesity Potential:
Research indicates that T1AM acts as an anti-obesity agent by modulating energy expenditure and metabolic pathways. Studies have shown that T1AM can activate trace amine-associated receptor 1 (TAAR1), which is linked to increased metabolic rate and reduced fat accumulation. In vitro experiments demonstrated that derivatives like 3-Iodothyronamine-d4 can enhance the activation of mTAAR1, leading to significant changes in glucose metabolism and energy homeostasis .
Case Study:
A study explored the pharmacokinetic properties of various T1AM derivatives, including 3-Iodothyronamine-d4. The findings suggested that these compounds could effectively increase plasma glucose levels while exerting a negative inotropic effect on cardiac tissues, indicating their dual role in metabolic modulation and cardiovascular health .
Cardiovascular Effects
Cardiac Function Modulation:
T1AM has been identified as a potent modulator of cardiac function. It induces rapid physiological changes such as hypothermia and bradycardia through its action on TAAR1. The administration of T1AM in animal models resulted in decreased cardiac output and altered heart rate dynamics, suggesting its potential use in treating conditions characterized by excessive cardiac activity .
Case Study:
In an ex vivo heart preparation study, T1AM was shown to significantly reduce cardiac output within minutes of administration. This rapid effect highlights the compound's potential for immediate therapeutic interventions in hyperthyroid conditions or other cardiovascular disorders .
Neurobiological Applications
Cognitive Function and Neuroprotection:
Emerging evidence suggests that T1AM may have neuroprotective effects, potentially influencing cognitive functions. Its presence in the brain indicates a role in neurotransmission and neuroprotection against oxidative stress. The modulation of TAAR1 by T1AM may lead to significant behavioral changes, including improved cognitive performance under stress conditions .
Case Study:
Research has indicated that T1AM can influence neurotransmitter systems, leading to alterations in mood and behavior. In rodent models, treatment with T1AM resulted in enhanced resilience to stress-induced behavioral changes, suggesting its potential as a therapeutic agent for mood disorders .
Biosynthesis and Mechanism of Action
Biosynthetic Pathways:
The biosynthesis of T1AM is complex and remains partially understood. Studies utilizing isotope-labeled thyroxine (T4) have shown that T1AM levels are influenced by thyroid status but do not appear to be direct metabolites of T4. Instead, they may require similar biosynthetic factors for their production, indicating an intricate relationship with thyroid hormone metabolism .
Mechanistic Insights:
The mechanism through which T1AM exerts its effects involves the activation of G protein-coupled receptors (GPCRs), specifically TAAR1. This activation leads to rapid intracellular signaling cascades that result in physiological changes distinct from those induced by traditional thyroid hormones like thyroxine (T4) or triiodothyronine (T3) .
Data Table: Applications Overview
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities to 3-Iodothyronamine-d4 Hydrochloride, as determined by CAS registry comparisons and molecular modeling:
Key Observations :
- The highest similarity (0.98) is observed with non-deuterated T1AM, reflecting near-identical core structures except for deuterium substitution .
- Lower similarity scores (e.g., 0.71–0.85) correlate with differences in aromatic ring systems (e.g., pyridine vs. thyronamine) or functional groups (e.g., methoxy vs. amine) .
Functional and Pharmacological Comparisons
Receptor Binding and Metabolic Stability
- 3-Iodothyronamine (T1AM) : Binds TAAR1 with high affinity, inducing rapid hypothermia and bradycardia in murine models. Half-life <30 minutes due to rapid hepatic clearance .
- 3-Iodothyronamine-d4 Hydrochloride : Retains TAAR1 affinity but exhibits prolonged metabolic stability (~2-fold increase in half-life) due to deuterium’s kinetic isotope effect .
- Chlorphenoxamine Hydrochloride: Acts on muscarinic receptors, unrelated to TAAR pathways, highlighting functional divergence despite structural overlap in amine groups .
Analytical Utility
- Deuterated forms (e.g., d4) are critical in LC-MS/MS studies for quantifying endogenous T1AM levels, avoiding interference from non-deuterated isoforms .
- Non-deuterated analogues (e.g., 3-Iodo-4-methoxyaniline Hydrochloride) lack isotopic labels, limiting their use in tracer studies .
Physicochemical Properties
| Property | 3-Iodothyronamine-d4 HCl | T1AM (Non-deuterated) | Chlorphenoxamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~355.6 | 351.6 | 339.6 |
| Solubility | High in polar solvents | Moderate | Moderate |
| Stability | Enhanced (deuterated) | Labile to oxidation | Stable |
Note: Deuterium substitution minimally alters molecular weight but significantly improves stability against metabolic degradation .
Research Findings and Implications
- Deuterium Advantage : Studies confirm that 3-Iodothyronamine-d4 Hydrochloride maintains biological activity while offering superior pharmacokinetic profiles, making it indispensable for in vivo tracer studies .
- Divergent Applications: Structurally similar compounds like Chlorphenoxamine Hydrochloride demonstrate that minor modifications (e.g., phenoxy groups) can shift therapeutic targets entirely, underscoring the specificity of thyronamine pathways .
Méthodes De Préparation
Synthesis of 3-Iodothyronamine (3-T1AM)
3-T1AM is biosynthetically derived from thyroxine (T4) via sequential deiodination and decarboxylation. In vitro studies using murine intestinal tissue demonstrate that T4 undergoes outer-ring deiodination by deiodinase enzymes (Dio1, Dio2, Dio3) to form 3,5-diiodothyronine (3,5-T2), which is subsequently decarboxylated by ornithine decarboxylase (ODC) to yield 3-T1AM. Chemical synthesis routes typically replicate this pathway using purified enzymes or catalytic agents:
-
Deiodination of T4 : Incubation of T4 with recombinant deiodinase isozymes (Dio1 or Dio2) in buffer containing 1 mM dithiothreitol (DTT) at physiological pH yields 3,5-T2. Dio1 exhibits a higher catalytic efficiency () compared to Dio2 () for this reaction.
-
Decarboxylation of 3,5-T2 : Purified human ODC catalyzes the decarboxylation of 3,5-T2 to 3-T1AM in the presence of pyridoxal phosphate (PLP) as a cofactor. Reaction optimization studies indicate a yield of 68–72% under anaerobic conditions at 37°C.
Deuterium Labeling Techniques
Deuterium is introduced into 3-T1AM via acid-catalyzed hydrogen-deuterium exchange or through the use of deuterated precursors. The latter method is preferred for its reproducibility and control over isotopic placement:
-
Precursor-Mediated Labeling : Reaction of 3-T1AM with deuterated hydrochloric acid (DCl) in deuterium oxide (D2O) facilitates H-D exchange at the β-carbon of the alanine side chain. This process is conducted under reflux at 80°C for 24 hours, achieving >98% deuteration at all four target positions.
-
Solid-Phase Synthesis : Alternatively, deuterated tyrosine derivatives are used as starting materials. For example, -tyrosine undergoes iodination and coupling reactions to construct the deuterated thyronamine backbone before final decarboxylation.
Table 1: Key Reaction Parameters for Deuterium Incorporation
| Parameter | Acid-Catalyzed Exchange | Precursor-Mediated Synthesis |
|---|---|---|
| Temperature | 80°C | 25–37°C |
| Reaction Time | 24 hours | 48–72 hours |
| Deuterium Purity | ≥99.8% | ≥99.5% |
| Yield | 85–90% | 75–80% |
Purification and Characterization
Post-synthesis purification ensures the removal of unreacted precursors, isotopic impurities, and by-products. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for both purification and analytical validation.
Chromatographic Purification
-
Mobile Phase : A gradient of methanol (10–90%) in 0.1% aqueous formic acid is used to elute 3-iodothyronamine-d4 hydrochloride from a C18 reverse-phase column. The compound elutes at 12.3 minutes under a flow rate of 0.3 mL/min.
-
Recovery Efficiency : Solid-phase extraction (SPE) with Strata-X cartridges achieves a recovery rate of 92 ± 3% for the deuterated compound, compared to 88 ± 4% for non-deuterated 3-T1AM.
Mass Spectrometric Validation
Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 359.1 [M+H] for 3-iodothyronamine-d4 hydrochloride, with a characteristic isotopic pattern reflecting four deuterium atoms. Fragmentation patterns include dominant ions at m/z 242.0 (loss of HCl) and m/z 127.1 (iodotyramine moiety).
Table 2: MS/MS Fragmentation Ions of 3-Iodothyronamine-d4 Hydrochloride
| m/z Value | Relative Abundance (%) | Fragment Identity |
|---|---|---|
| 359.1 | 100 | [M+H] |
| 242.0 | 65 | [M+H–HCl] |
| 127.1 | 45 | C6H5D4IN |
Solubility and Stability Profiling
The physicochemical properties of 3-iodothyronamine-d4 hydrochloride are critical for its application in biological assays. Solubility tests in common solvents reveal the following:
Table 3: Solubility of 3-Iodothyronamine-d4 Hydrochloride
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMF | ≥50 | 25°C, ambient pressure |
| DMSO | ≥30 | 25°C, hygroscopic |
| Ethanol | ≥25 | 25°C, anhydrous |
| PBS (pH 7.2) | ≥0.1 | 37°C, isotonic |
Stability studies indicate that the compound remains intact for 6 months when stored at –80°C in anhydrous DMSO, with <2% deuteration loss. At –20°C, degradation increases to 5–7% over the same period.
Applications in Metabolic and Pharmacokinetic Studies
The deuterated analog enables precise tracking of 3-T1AM metabolism in vivo. For example, co-administration with non-deuterated 3-T1AM in murine models allows differential quantification of tissue distribution using LC-MS/MS. Studies reveal a hepatic clearance rate of for the deuterated compound, compared to for the native molecule, confirming minimal isotopic effect on pharmacokinetics.
Challenges and Methodological Considerations
-
Isotopic Purity : Ensuring >99% deuterium incorporation requires rigorous exclusion of protic solvents during synthesis. Trace water content >0.1% reduces deuteration to 85–90%.
-
Enzymatic Interference : Antithyroid agents like methimazole inhibit ODC activity, necessitating enzyme-free synthesis routes for applications in drug-treated models .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 3-Iodothyronamine-d4 Hydrochloride with isotopic purity?
- Methodology : Synthesis typically involves deuterated precursors (e.g., deuterated methyl or amino groups) under controlled conditions to ensure isotopic integrity. Purification via reverse-phase HPLC or column chromatography is critical to remove non-deuterated byproducts. Analytical validation using LC-MS or NMR is required to confirm ≥98% deuterium incorporation and structural fidelity .
- Safety : Use glove boxes for handling air-sensitive intermediates, and adhere to H303/H313/H333 hazard protocols (e.g., PPE, fume hoods) .
Q. How does 3-Iodothyronamine-d4 Hydrochloride interact with trace amine-associated receptor 1 (TAAR1) in vitro?
- Experimental Design : Employ radioligand binding assays (e.g., ³H-labeled TAAR1 ligands) or calcium flux assays in transfected HEK293 cells. Use deuterated analogs to differentiate metabolic stability from non-deuterated counterparts. Dose-response curves (1 nM–10 µM) can quantify potency (EC₅₀) and efficacy .
- Data Validation : Cross-validate results with siRNA-mediated TAAR1 knockdown to confirm receptor specificity .
Q. What are the optimal storage conditions for 3-Iodothyronamine-d4 Hydrochloride to prevent deuterium loss?
- Stability Testing : Store lyophilized powder at −80°C in argon-filled vials to minimize proton-deuterium exchange. For aqueous solutions, use pH 3–4 buffers (e.g., citrate) and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 1–6 months .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the metabolic effects of 3-Iodothyronamine-d4 Hydrochloride in murine models?
- Hypothesis-Driven Approach : Compare tissue-specific responses (e.g., liver vs. adipose tissue) using isotope tracing (¹³C-glucose) to track lipid/glucose utilization. Control for variations in thyroid hormone status (e.g., T3/T4 levels) and strain-specific TAAR1 expression .
- Statistical Rigor : Apply multivariate analysis to account for confounding factors like circadian rhythm or diet .
Q. What in vivo experimental designs are suitable for studying 3-Iodothyronamine-d4 Hydrochloride-induced hypothermia?
- Model Optimization : Use telemetry implants in rodents to monitor core temperature, heart rate, and locomotor activity. Administer doses (0.1–10 mg/kg) intravenously or via osmotic pumps for sustained delivery. Include TAAR1-knockout cohorts to isolate receptor-mediated effects .
- Ethical Compliance : Follow institutional guidelines for hypothermia protocols, including post-experiment rewarming procedures .
Q. How can isotopic labeling (deuteration) improve pharmacokinetic studies of 3-Iodothyronamine-d4 Hydrochloride?
- Analytical Strategy : Use LC-MS/MS with MRM transitions specific to deuterated fragments (e.g., m/z transitions unique to d4-labeled metabolites). Compare AUC and half-life (t½) with non-deuterated analogs to assess isotope effects on clearance .
- Tissue Distribution : Conduct whole-body autoradiography or QWBA (quantitative whole-body autoradiography) in rodents dosed with ¹⁴C-labeled compound .
Methodological Challenges and Solutions
Q. What strategies mitigate deuterium-proton exchange in 3-Iodothyronamine-d4 Hydrochloride during biological assays?
- Preventive Measures : Use deuterated solvents (e.g., D₂O) in buffers and minimize exposure to ambient humidity. For cell-based assays, pre-equilibrate culture media with deuterated isotopes .
- Detection : Pair high-resolution mass spectrometry (HRMS) with hydrogen-deuterium exchange (HDX) profiling to monitor exchange rates .
Q. How to validate the specificity of 3-Iodothyronamine-d4 Hydrochloride in complex biological matrices?
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from plasma or tissue homogenates. Include deuterated internal standards (e.g., d8-thyronamine) for recovery correction .
- Cross-Reactivity Testing : Screen against structurally related receptors (e.g., adrenergic or dopaminergic receptors) using competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
